An In-depth Technical Guide to the Physicochemical Properties of Zinc Dioxido(dioxo)chromium
An In-depth Technical Guide to the Physicochemical Properties of Zinc Dioxido(dioxo)chromium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc dioxido(dioxo)chromium, commonly known as zinc chromate (ZnCrO₄), is an inorganic compound that has historically seen wide application as a corrosion inhibitor and pigment.[1][2][3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and an exploration of the biological signaling pathways associated with its toxicological profile. Given that the biological activity and toxicity are primarily attributed to the hexavalent chromium [Cr(VI)] moiety, understanding these properties is of paramount importance for risk assessment and in the development of safer alternatives.
Physicochemical Properties
The key physicochemical properties of zinc chromate are summarized in the tables below for clarity and ease of comparison.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | ZnCrO₄ | [1][4] |
| IUPAC Name | zinc dioxido(dioxo)chromium | [4] |
| Common Synonyms | Zinc Chromate, Zinc Chrome Yellow, Buttercup Yellow, Pigment Yellow 36 | [1][4] |
| CAS Number | 13530-65-9 | [4] |
| Molecular Weight | 181.40 g/mol | [4] |
| Appearance | Odorless, yellow crystalline powder or yellow-green crystals | [1][4] |
| Density | 3.43 g/cm³ | [1] |
| Melting Point | 316 °C (decomposes) | [1] |
| Boiling Point | Not applicable (decomposes) | - |
| Water Solubility | Sparingly soluble to insoluble | [1] |
Crystal Structure
A definitive crystal structure for zinc chromate (ZnCrO₄) is not well-documented in the common literature. It is crucial to distinguish it from the spinel zinc chromite (ZnCr₂O₄), for which detailed crystallographic data is available. For zinc chromate, a study has reported a hexagonal crystal system with the space group R-3m and unit cell parameters a = 5.99634(7) Å and c = 21.5117(3) Å for a hydrothermally synthesized variant with the formula (NH₄OH)₃/₂(ZnCrO₄)₂.[5] However, this represents a more complex structure than pure ZnCrO₄. Further research is required to fully elucidate the crystal structure of pure zinc chromate.
Spectroscopic Data
| Technique | Observation | Reference(s) |
| Infrared (IR) Spectroscopy | Characteristic peaks related to the CrO₄²⁻ anion are observed. | - |
| X-Ray Diffraction (XRD) | The pattern is characteristic of the crystalline phase, but specific indexing can be complex and may vary with the synthetic method. | [6] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of zinc chromate, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.
Determination of Melting Point
The melting point of zinc chromate can be determined following OECD Test Guideline 102: Melting Point/Melting Range .[7][8][9][10][11]
Principle: This guideline describes several methods, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC), to determine the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid like zinc chromate, the melting point is a sharp, well-defined temperature.
Detailed Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry zinc chromate is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus: A melting point apparatus consisting of a heated block or oil bath with a temperature control system, a thermometer, and a means to observe the sample in the capillary tube is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.
-
-
Data Analysis: The melting point is reported as the mean of at least two concordant measurements.
Experimental Workflow for Melting Point Determination (OECD 102)
Caption: Workflow for determining the melting point of zinc chromate.
Determination of Water Solubility
The water solubility of zinc chromate is determined according to OECD Test Guideline 105: Water Solubility .[12][13][14][15][16]
Principle: This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. Given that zinc chromate is sparingly soluble, the flask method is generally more appropriate.
Detailed Methodology (Flask Method):
-
Sample Preparation: A predetermined amount of zinc chromate is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is agitated at a constant temperature (typically 20 °C) for a sufficient period to reach equilibrium. The time required for equilibration should be determined in a preliminary test.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Concentration Determination: The concentration of zinc chromate in the aqueous phase is determined by a suitable analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to measure the zinc or chromium concentration.
-
Data Analysis: The water solubility is expressed in g/L or mg/L.
Experimental Workflow for Water Solubility Determination (OECD 105)
Caption: Workflow for determining the water solubility of zinc chromate.
Determination of Density
The density of solid zinc chromate can be determined using OECD Test Guideline 109: Density of Liquids and Solids .[17][18][19][20]
Principle: This guideline provides several methods for determining the density of solids, including the pycnometer method and the hydrostatic balance method.
Detailed Methodology (Pycnometer Method):
-
Apparatus: A pycnometer of a known volume is used.
-
Procedure:
-
The empty pycnometer is weighed.
-
A known mass of zinc chromate powder is introduced into the pycnometer.
-
The pycnometer is filled with a liquid of known density in which the zinc chromate is insoluble (e.g., a non-polar solvent). Any air bubbles are removed.
-
The filled pycnometer is weighed.
-
The pycnometer is then emptied, cleaned, and filled only with the immersion liquid and weighed again.
-
-
Data Analysis: The density of the zinc chromate is calculated from the masses and the known density of the immersion liquid.
Determination of Thermal Stability
The thermal stability of zinc chromate can be assessed using OECD Test Guideline 113: Screening Test for Thermal Stability and Stability in Air .[21][22]
Principle: This guideline describes methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate the stability of a substance as a function of temperature.
Detailed Methodology (Thermogravimetric Analysis - TGA):
-
Apparatus: A thermogravimetric analyzer is used, which consists of a sensitive balance to continuously measure the mass of a sample as it is heated in a controlled atmosphere.
-
Procedure:
-
A small, accurately weighed sample of zinc chromate is placed in the TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range in a specific atmosphere (e.g., nitrogen or air).
-
The mass of the sample is recorded as a function of temperature.
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant mass loss occurs, indicating decomposition.
Biological Signaling Pathways
The biological effects of zinc chromate are predominantly due to the hexavalent chromium [Cr(VI)] ion. Cr(VI) is a known human carcinogen, and its toxicity stems from its ability to enter cells and undergo intracellular reduction, leading to the generation of reactive oxygen species (ROS) and the formation of DNA adducts. This DNA damage triggers complex cellular signaling pathways.[23][24][25]
Cellular Uptake and Reduction of Hexavalent Chromium
Cr(VI), as chromate (CrO₄²⁻), is readily taken up by cells through anion transport channels.[23][24] Once inside the cell, it is reduced to the more reactive Cr(V) and Cr(IV) intermediates, and ultimately to the stable, but also DNA-reactive, Cr(III) state. This reduction process is a key step in its toxicity, as it generates ROS and the intermediates that can directly interact with DNA.[23][26]
DNA Damage and Repair Pathways
The DNA damage induced by Cr(VI) and its metabolites includes single- and double-strand breaks, DNA-protein crosslinks, and the formation of Cr-DNA adducts.[25][26] This damage activates the DNA Damage Response (DDR) pathway, which is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[27][28][29] ATM is mainly activated by double-strand breaks, while ATR responds to a broader range of DNA lesions.[27][29] Activation of these kinases initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis (programmed cell death).[30]
Signaling Pathway of Hexavalent Chromium-Induced DNA Damage and Repair
Caption: Cellular pathway of Cr(VI) toxicity.
Synthesis of Zinc Chromate
Zinc chromate is typically synthesized via a precipitation reaction.
Detailed Protocol:
-
Reactant Preparation: Prepare aqueous solutions of a soluble zinc salt (e.g., zinc sulfate, ZnSO₄) and a soluble chromate (e.g., potassium chromate, K₂CrO₄) of known concentrations.
-
Precipitation: Slowly add the zinc sulfate solution to the potassium chromate solution with constant stirring. A yellow precipitate of zinc chromate will form.
-
ZnSO₄(aq) + K₂CrO₄(aq) → ZnCrO₄(s) + K₂SO₄(aq)
-
-
Digestion: The mixture is gently heated and stirred for a period to allow the precipitate to age and improve its filterability.
-
Filtration and Washing: The precipitate is collected by filtration and washed several times with deionized water to remove soluble byproducts.
-
Drying: The collected zinc chromate is dried in an oven at a controlled temperature (e.g., 100-110 °C) to a constant weight.
Workflow for the Synthesis of Zinc Chromate
Caption: Synthesis workflow for zinc chromate via precipitation.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of zinc dioxido(dioxo)chromium, standardized experimental protocols for their determination, and an insight into the molecular mechanisms underlying its biological activity. For researchers and professionals in drug development, this information is critical for understanding the behavior and potential hazards of this compound, and for the rational design of safer and more effective materials. The provided workflows and signaling pathway diagrams offer a visual summary of key processes, facilitating a deeper understanding of the science behind zinc chromate.
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